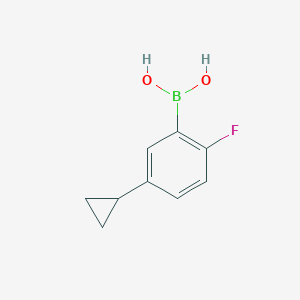
5-Cyclopropyl-2-fluorophenylboronic acid
Übersicht
Beschreibung
5-Cyclopropyl-2-fluorophenylboronic acid is a boronic acid derivative with the molecular formula C9H10BFO2 and a molecular weight of 179.99 . It is a compound of interest in scientific research due to its unique physicochemical, biological, and analytical properties.
Molecular Structure Analysis
The InChI code for this compound is1S/C9H10BFO2/c11-9-4-3-7(6-1-2-6)5-8(9)10(12)13/h3-6,12-13H,1-2H2 . This indicates that the compound contains a cyclopropyl group attached to the 5-position of a 2-fluorophenylboronic acid. Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 179.99 and a molecular formula of C9H10BFO2 . The compound is characterized by the presence of a boronic acid group, a fluorine atom, and a cyclopropyl group .Wissenschaftliche Forschungsanwendungen
Organic Synthesis
Research indicates the utility of cyclopropylboronic acids in facilitating the synthesis of complex organic molecules. For instance, cyclopropylboronic acids have been employed in Suzuki reactions, enabling the creation of trans-2-(trifluoromethyl)cyclopropanes when reacted with various aryl or heteroaryl coupling partners. This methodology offers moderate to excellent yields, highlighting the potential of cyclopropylboronic acids in constructing fluorinated organic compounds (Duncton & Singh, 2013). Additionally, cyclopropylboronic acids have been used for the stereocontrolled synthesis of enantiomerically pure cyclopropanes, showcasing their significance in achieving high stereoselectivity in organic synthesis (Luithle & Pietruszka, 1999).
Sensor Technology
Boronic acid derivatives, including those related to 5-cyclopropyl-2-fluorophenylboronic acid, have found applications in the development of sensors. A notable example involves the design of a boronic acid fluorophore/beta-cyclodextrin complex sensor for selective sugar recognition in water. This innovative approach utilizes the interaction between the boronic acid and sugars to induce a fluorescence response, allowing for the sensitive detection of glucose and other sugars (Tong et al., 2001).
Photocatalytic Oxidation
The study of photocatalytic oxidation processes, especially for environmental applications, has incorporated the use of fluorinated compounds. For example, the photocatalytic degradation of 5-fluorouracil, a common cytostatic drug, has been investigated to understand the potential of photocatalysis in removing harmful pharmaceuticals from water sources. This research underscores the importance of exploring the environmental fate of fluorinated organic compounds (Lin & Lin, 2014).
Experimental Oncology
In the realm of experimental oncology, cyclopropylboronic acids have been studied for their antiproliferative effects. Notably, certain phenylboronic acid and benzoxaborole derivatives have demonstrated significant activity against ovarian cancer cells, indicating their potential as novel anticancer agents. These findings highlight the relevance of boronic acid derivatives in developing new therapeutic strategies for cancer treatment (Psurski et al., 2018).
Wirkmechanismus
Target of Action
The primary target of 5-Cyclopropyl-2-fluorophenylboronic acid is the Suzuki–Miyaura cross-coupling reaction . This reaction is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction .
Mode of Action
this compound interacts with its targets through a process known as transmetalation . In this process, the boronic acid group in the compound is transferred from boron to palladium . This is part of the Suzuki–Miyaura coupling reaction, which also involves an oxidative addition step where palladium becomes oxidized through its donation of electrons to form a new Pd–C bond .
Biochemical Pathways
The Suzuki–Miyaura coupling reaction is the main biochemical pathway affected by this compound . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The downstream effects of this pathway involve the formation of new carbon–carbon bonds .
Pharmacokinetics
It’s known that boronic acids and their esters, such as this compound, are generally stable and readily prepared . These properties suggest that the compound may have good bioavailability.
Result of Action
The result of the action of this compound is the formation of new carbon–carbon bonds via the Suzuki–Miyaura coupling reaction . This can lead to the synthesis of a wide range of organic compounds .
Action Environment
The action of this compound is influenced by environmental factors such as temperature, pH, and the presence of other reactants . The Suzuki–Miyaura coupling reaction, for instance, is known for its mild and functional group tolerant reaction conditions . This suggests that the compound’s action, efficacy, and stability can be optimized under specific environmental conditions .
Biochemische Analyse
Biochemical Properties
They can form reversible covalent bonds with biomolecules containing cis-diols, such as sugars and glycoproteins . This property allows them to modulate biochemical reactions by interacting with these biomolecules.
Cellular Effects
The cellular effects of 5-Cyclopropyl-2-fluorophenylboronic acid are currently unknown. Boronic acids are known to influence cell function through their interactions with various biomolecules. For instance, they can affect cell signaling pathways and gene expression by modulating the activity of enzymes and proteins .
Molecular Mechanism
Boronic acids are known to exert their effects at the molecular level through their ability to form reversible covalent bonds with biomolecules . This allows them to influence enzyme activity, gene expression, and other cellular processes.
Temporal Effects in Laboratory Settings
Boronic acids are generally stable and do not readily degrade
Transport and Distribution
Boronic acids are known to interact with various transporters and binding proteins, which could influence their localization or accumulation .
Subcellular Localization
Boronic acids are known to interact with various cellular compartments and organelles due to their ability to form reversible covalent bonds with biomolecules .
Eigenschaften
IUPAC Name |
(5-cyclopropyl-2-fluorophenyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BFO2/c11-9-4-3-7(6-1-2-6)5-8(9)10(12)13/h3-6,12-13H,1-2H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSCZYVJGVXSRIY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=CC(=C1)C2CC2)F)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BFO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.99 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


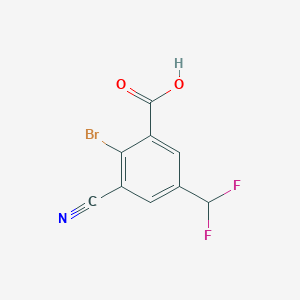
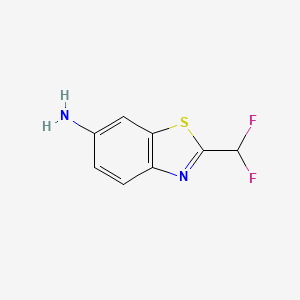


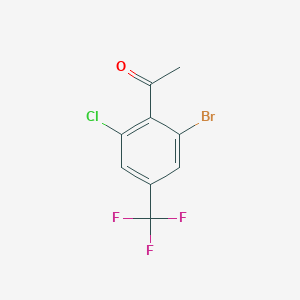
![7-Methyl-1H-pyrazolo[4,3-b]pyridine](/img/structure/B1530294.png)
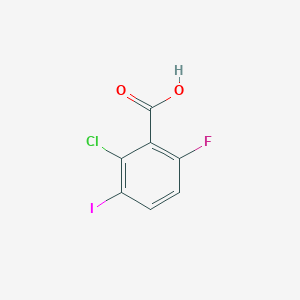
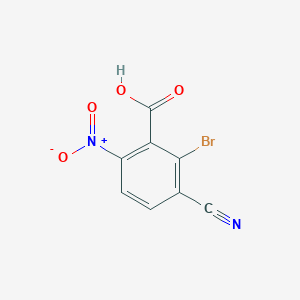
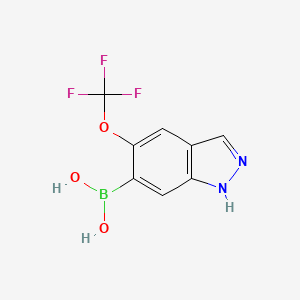
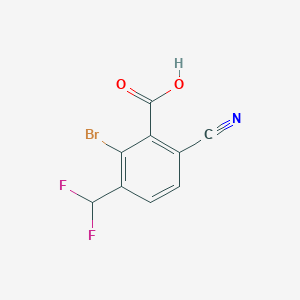
![3,6-di(thiophen-2-yl)pyrrolo[3,4-c]pyrrole-1,4(2H,5H)-dione](/img/structure/B1530300.png)
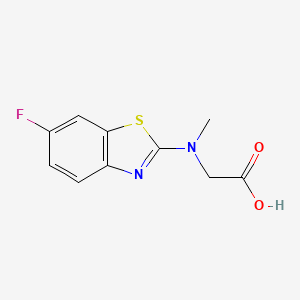
![1-[(4-Chlorophenyl)methyl]cyclopropane-1-carboxylic acid](/img/structure/B1530303.png)
![2,2-Dimethyl-3-[4-(trifluoromethyl)phenyl]propan-1-ol](/img/structure/B1530304.png)
